molecular formula C20H33NO5Si B1494844 (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate CAS No. 911050-87-8

(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate

Cat. No.: B1494844
CAS No.: 911050-87-8
M. Wt: 395.6 g/mol
InChI Key: SPJDXZZZSPIWKA-UHFFFAOYSA-N
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Description

(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate is a complex organic compound that features a variety of functional groups, including an ester, an amine, and a silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate typically involves multiple steps, starting from simpler precursors. One common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group to protect the hydroxyl group. The esterification of the carboxylic acid group with methanol completes the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).

    Industry: The compound’s derivatives can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate depends on its specific application. In general, the compound can act as a protecting group for amino acids and peptides, preventing unwanted reactions during synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyldimethylsilyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions to reveal the functional groups for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 4-(benzyloxycarbonylamino)-5-hydroxypentanoate: Lacks the silyl ether group, making it less protected.

    (S)-Methyl 4-(tert-butyldimethylsilyloxy)-5-aminopentanoate: Lacks the benzyloxycarbonyl group, making the amino group more reactive.

    (S)-Methyl 4-(benzyloxycarbonylamino)-5-methoxypentanoate: Has a methoxy group instead of the silyl ether, offering different reactivity and protection.

Uniqueness

(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate is unique due to the combination of protecting groups it contains. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Properties

CAS No.

911050-87-8

Molecular Formula

C20H33NO5Si

Molecular Weight

395.6 g/mol

IUPAC Name

methyl 5-[tert-butyl(dimethyl)silyl]oxy-4-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C20H33NO5Si/c1-20(2,3)27(5,6)26-15-17(12-13-18(22)24-4)21-19(23)25-14-16-10-8-7-9-11-16/h7-11,17H,12-15H2,1-6H3,(H,21,23)

InChI Key

SPJDXZZZSPIWKA-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](CCC(=O)OC)NC(=O)OCC1=CC=CC=C1

SMILES

CC(C)(C)[Si](C)(C)OCC(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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